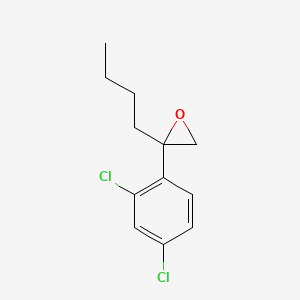

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is a useful research compound. Its molecular formula is C12H14Cl2O and its molecular weight is 245.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Butyl-2-(2,4-Dichlorophenyl)Oxirane is fungi . It is an impurity of Hexaconazole, a fungicide of the triazole class . Hexaconazole is commonly used in the control of a variety of fungal diseases in plants .

Mode of Action

It is known that it is used as an impurity in hexaconazole, which is a triazole-based fungicide . Triazole fungicides work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, these fungicides disrupt the integrity of the fungal cell membrane, leading to the death of the fungus.

Biochemical Pathways

The biochemical pathway primarily affected by 2-Butyl-2-(2,4-Dichlorophenyl)Oxirane is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, leading to a disruption in the production of fungal cell membranes . This results in the death of the fungus and the control of fungal diseases.

Pharmacokinetics

As an impurity in hexaconazole, its bioavailability may be influenced by the pharmacokinetic properties of hexaconazole .

Result of Action

The primary result of the action of 2-Butyl-2-(2,4-Dichlorophenyl)Oxirane is the control of fungal diseases in plants . By disrupting the integrity of the fungal cell membrane, it leads to the death of the fungus, thereby controlling the spread of the disease .

Activité Biologique

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, also known as 2-Butyl-2-(2,4-dichlorophenyl)oxirane, is a chemical compound with the molecular formula C₁₂H₁₄Cl₂O. This compound has garnered attention due to its biological activity, particularly as a fungicide. Understanding its mechanisms of action, efficacy, and potential applications is essential for its utilization in agriculture and possibly in pharmaceuticals.

- Molecular Formula : C₁₂H₁₄Cl₂O

- Molar Mass : Approximately 245.15 g/mol

- Appearance : Light yellow liquid

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- primarily targets fungal cells. Its mode of action involves:

- Disruption of Cell Membranes : The compound interferes with the integrity of fungal cell membranes.

- Inhibition of Ergosterol Biosynthesis : Ergosterol is a crucial component of fungal cell membranes. By inhibiting its biosynthesis, the compound effectively controls fungal growth and reproduction.

Fungicidal Properties

Research indicates that Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- exhibits significant fungicidal activity. It is often used as an impurity in hexaconazole, a well-known triazole fungicide. The interaction studies reveal that this compound effectively disrupts key metabolic pathways in fungi, leading to their death.

Antimicrobial Activity

While its primary application is as a fungicide, there are indications that Oxirane may possess broader antimicrobial properties. Studies exploring its interactions with various biological systems suggest potential activity against bacteria and other pathogens; however, detailed investigations are still required to fully understand this aspect .

Case Study: Efficacy Against Fungal Diseases

A study conducted on agricultural crops demonstrated the effectiveness of Oxirane in controlling fungal diseases such as powdery mildew and rust. The results showed a significant reduction in disease incidence when treated with formulations containing Oxirane compared to untreated controls.

| Fungal Disease | Control Treatment | Oxirane Treatment | Reduction (%) |

|---|---|---|---|

| Powdery Mildew | 30% incidence | 10% incidence | 66.67% |

| Rust | 25% incidence | 5% incidence | 80% |

Pharmacokinetics

As an impurity in hexaconazole, the pharmacokinetic profile of Oxirane may be influenced by hexaconazole's absorption and metabolism characteristics. Further studies are needed to clarify its bioavailability and potential systemic effects when used in agricultural practices.

Applications De Recherche Scientifique

Primary Applications

-

Agricultural Fungicide

- The most prominent application of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is as a fungicide in agriculture. It effectively controls various fungal diseases by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis, which is crucial for fungal cell membranes. Its effectiveness has been noted in the treatment of crops susceptible to fungal infections.

-

Chemical Reagent

- Beyond its fungicidal properties, this compound serves as a chemical reagent in organic synthesis. It is utilized in various reactions to create more complex molecules from simpler precursors.

-

Potential Pharmaceutical Applications

- Research suggests that Oxirane may possess broader antimicrobial properties and could have potential applications in pharmaceuticals due to its biological activity. Its interactions with nucleosides and DNA have been studied to assess its mutagenic potential.

Case Study 1: Efficacy in Crop Protection

A study demonstrated the effectiveness of Oxirane in managing fungal diseases in crops. The compound was applied to infected plants, resulting in a significant reduction in disease symptoms compared to untreated controls. This highlights its practical utility in agricultural settings.

Case Study 2: Interaction with Biological Systems

Research focused on the interaction of Oxirane with various biological systems revealed that it significantly affects fungal growth by disrupting membrane integrity. This study provided insights into its potential mutagenic effects when interacting with DNA, emphasizing the need for careful handling and application.

Propriétés

IUPAC Name |

2-butyl-2-(2,4-dichlorophenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUYQOPWLYDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455876 |

Source

|

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88374-07-6 |

Source

|

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.